molecular formula C16H19BrN2O B2379320 N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide CAS No. 1808493-58-4

N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide

Cat. No.: B2379320
CAS No.: 1808493-58-4
M. Wt: 335.245
InChI Key: WVXZFWXHNOBZDS-UHFFFAOYSA-N
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Description

N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide is a synthetic organic compound that features a piperidine ring substituted with a 4-bromophenyl group and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Bromophenyl Group: This step involves the bromination of a phenyl group followed by its attachment to the piperidine ring via a nucleophilic substitution reaction.

    Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the but-2-ynamide group to the piperidine ring, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions due to its unique structure.

Mechanism of Action

The mechanism of action of N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the 4-bromophenyl group play crucial roles in binding to these targets, while the but-2-ynamide moiety can modulate the compound’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}but-2-ynamide
  • N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}but-2-ynamide
  • N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}but-2-ynamide

Uniqueness

N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and binding affinity. This makes it a valuable compound for specific applications where bromine’s electronic effects are beneficial.

Properties

IUPAC Name

N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O/c1-2-3-16(20)18-15-8-10-19(11-9-15)12-13-4-6-14(17)7-5-13/h4-7,15H,8-12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXZFWXHNOBZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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